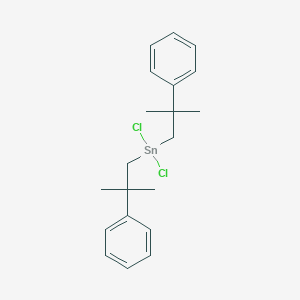

Stannane, dichlorobis(2-methyl-2-phenylpropyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

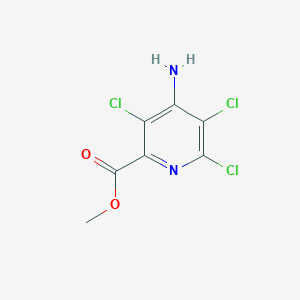

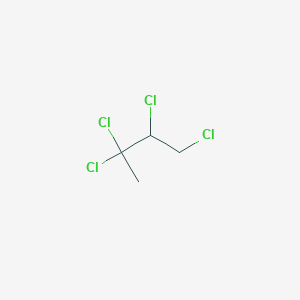

Molecular Structure Analysis

The molecular weight of Stannane, dichlorobis(2-methyl-2-phenylpropyl)- is 456 g/mol.Physical And Chemical Properties Analysis

The boiling point of Stannane, dichlorobis(2-methyl-2-phenylpropyl)- is 457ºC at 760mmHg . The melting point is 18295ºC . The flash point is 230.2ºC .Scientific Research Applications

Crystal Structure Analysis

The compound has been used in the study of crystal structures. Specifically, tris(2-methyl-2-phenylpropyl)stannane derivatives, (Neo)3SnX, have been revisited for the comparison of crystal structures . The compounds contain four-coordinate tin centers, with distorted tetrahedral geometries in the solid state .

NMR Spectroscopy

The compound has been studied using 1H, 13C, and 119Sn NMR spectroscopy . This allows researchers to understand the molecular structure and dynamics of the compound .

Infrared Spectroscopy

Far-IR spectra of tris(neophyl)stannanes, (PhCMe2CH2)3SnX, (Neo)3SnX, have been reported . This provides valuable information about the vibrational modes of the compound .

Pesticide Research

The compound is a metabolite of Fenbutatin Oxide, an organotin pesticide . Fenbutatin Oxide is widely used as an acaricide in the control of mites, in particular spider mites .

Environmental Impact Studies

The compound’s environmental effects, such as its detection and persistence, as well as the developing resistance of targeted insects to the pesticide, continue to be areas of much endeavor .

Industrial Applications

Tris(neophyl)tin compounds, (PhCMe2CH2)3SnX, [1, (Neo)3SnX] have attracted both industrial and academic attention over the past four decades or so . A major interest has been their acaricidal properties and uses, especially of 1 (X/OSn(Neo)3) [fenbutatin, Vendex† or Torque† ] .

Mechanism of Action

Target of Action

Stannane, dichlorobis(2-methyl-2-phenylpropyl)-, also known as dichloro-bis(2-methyl-2-phenylpropyl)stannane, is a metabolite of Fenbutatin Oxide . Fenbutatin Oxide is an organotin pesticide widely used as an acaricide in the control of mites, particularly spider mites . Therefore, the primary targets of this compound are mites.

Mode of Action

Organotin compounds like Fenbutatin Oxide generally work by disrupting the normal metabolic processes of the target organisms, leading to their death .

Biochemical Pathways

Organotin compounds are known to interfere with various cellular processes, including respiration and ion transport .

Pharmacokinetics

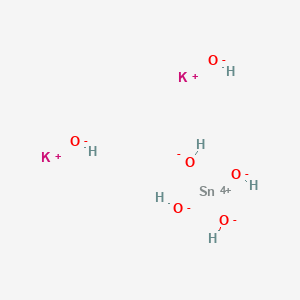

It is known that fenbutatin oxide, from which this compound is derived, is metabolized in soil to form dihydroxy-bis(2-methyl-2-phenylpropyl)stannane and 2-methyl-2-phenylpropyl stannonic acid . This suggests that similar metabolic processes may occur in other environments.

Result of Action

These may include disruption of metabolic processes, leading to the death of the target organisms .

Action Environment

The action of Stannane, dichlorobis(2-methyl-2-phenylpropyl)-, like other organotin compounds, can be influenced by various environmental factors. For instance, the efficacy and stability of these compounds can be affected by factors such as temperature, pH, and the presence of other chemicals .

properties

IUPAC Name |

dichloro-bis(2-methyl-2-phenylpropyl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H13.2ClH.Sn/c2*1-10(2,3)9-7-5-4-6-8-9;;;/h2*4-8H,1H2,2-3H3;2*1H;/q;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUATJOQJOPFPF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(Cl)Cl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306376 |

Source

|

| Record name | Stannane, dichlorobis(2-methyl-2-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stannane, dichlorobis(2-methyl-2-phenylpropyl)- | |

CAS RN |

14208-42-5 |

Source

|

| Record name | NSC175978 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, dichlorobis(2-methyl-2-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)

![2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B87674.png)

![Benzothiazolium, 2-[2-[(3-ethyl-5-methoxy-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-5-methoxy-3-(3-sulfopropyl)-, inner salt](/img/structure/B87679.png)

![[4-(Bromomethyl)benzyl]triphenylphosphonium bromide](/img/structure/B87694.png)